![molecular formula C19H22N2O4 B250040 N-{4-[acetyl(methyl)amino]phenyl}-4-(2-methoxyethoxy)benzamide](/img/structure/B250040.png)
N-{4-[acetyl(methyl)amino]phenyl}-4-(2-methoxyethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[acetyl(methyl)amino]phenyl}-4-(2-methoxyethoxy)benzamide, commonly known as AMG-232, is a small molecule inhibitor that has garnered significant attention in the scientific community due to its potential as a therapeutic agent.
Wirkmechanismus
AMG-232 binds to the hydrophobic pocket of MDM2 and prevents it from interacting with p53. This leads to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis in cancer cells. Additionally, AMG-232 has been shown to have a synergistic effect when used in combination with other chemotherapeutic agents, further enhancing its potential as a therapeutic agent.
Biochemical and Physiological Effects:
AMG-232 has been shown to have potent antitumor activity in preclinical models of cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. Additionally, AMG-232 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of AMG-232 is its specificity for MDM2, which reduces the risk of off-target effects. Additionally, AMG-232 has been shown to have a favorable pharmacokinetic profile, which makes it a promising candidate for clinical development. However, one limitation of using AMG-232 in lab experiments is the potential for resistance to develop, which may limit its long-term efficacy.
Zukünftige Richtungen
There are several potential future directions for the development of AMG-232 as a therapeutic agent. One area of interest is the development of combination therapies that can enhance the antitumor activity of AMG-232. Additionally, there is ongoing research to identify biomarkers that can predict response to AMG-232, which may help to identify patients who are most likely to benefit from treatment. Finally, there is interest in developing AMG-232 as a therapeutic agent for other diseases beyond cancer, such as autoimmune disorders and viral infections.
Synthesemethoden
AMG-232 is synthesized using a multi-step process that involves the reaction of 4-aminophenol with acetic anhydride to form N-acetyl-4-aminophenol. This compound is then reacted with methylamine to form N-{4-[acetyl(methyl)amino]phenyl}-4-hydroxybenzamide. The final step involves the reaction of this compound with 2-methoxyethanol in the presence of a base to form AMG-232.
Wissenschaftliche Forschungsanwendungen
AMG-232 has been extensively studied for its potential as a therapeutic agent in various types of cancer, including solid tumors and hematologic malignancies. It has been shown to inhibit the activity of MDM2, a protein that plays a key role in the regulation of the tumor suppressor protein p53. By inhibiting MDM2, AMG-232 can lead to the activation of p53 and subsequent induction of cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
Molekularformel |
C19H22N2O4 |
---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
N-[4-[acetyl(methyl)amino]phenyl]-4-(2-methoxyethoxy)benzamide |
InChI |
InChI=1S/C19H22N2O4/c1-14(22)21(2)17-8-6-16(7-9-17)20-19(23)15-4-10-18(11-5-15)25-13-12-24-3/h4-11H,12-13H2,1-3H3,(H,20,23) |
InChI-Schlüssel |
GIFFOEYCEJQUNI-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCCOC |
Kanonische SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.